A Technical Guide to 4-Fluoro-3-methoxyaniline (CAS No. 64465-53-8) for Researchers and Drug Development Professionals
A Technical Guide to 4-Fluoro-3-methoxyaniline (CAS No. 64465-53-8) for Researchers and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline, registered under CAS number 64465-53-8, is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, makes it a key intermediate in the preparation of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization, with a focus on its potential applications in drug discovery and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 4-Fluoro-3-methoxyaniline is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 64465-53-8 | [1][2] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | White to Gray to Brown powder/crystal | [2] |
| Melting Point | 62.0 to 66.0 °C | [2] |
| Purity | >98.0% (GC) | [2] |
| Synonyms | 5-Amino-2-fluoroanisole, (4-Fluoro-3-methoxyphenyl)amine, 4-Fluoro-3-methoxybenzenamine, 4-Fluoro-m-anisidine | [2] |
| Hazard Codes | H302, H315, H318, H335, H412 | [1] |
| Signal Word | Danger | [1] |
Synthesis of 4-Fluoro-3-methoxyaniline
The synthesis of 4-Fluoro-3-methoxyaniline can be achieved through various synthetic routes. A recently developed, high-yield process starts from 4-bromo-2-fluorophenol and proceeds through a multi-step sequence involving nitration, methylation, and a final reductive dehalogenation. An alternative common method involves the reduction of a nitro-precursor.
Experimental Protocol 1: Synthesis from 4-Bromo-2-fluorophenol
This novel method provides high-yield and purity of the final product.[3]
Step 1: Acylation of 4-bromo-2-fluorophenol
-
An acylating agent (e.g., acyl chloride or acetic anhydride) is used to protect the phenolic hydroxyl group.[3]
Step 2: Nitration
-
The acylated intermediate is nitrated using a nitrating agent such as nitric acid to introduce a nitro group onto the benzene ring.[3]
Step 3: Methylation
-
The resulting nitrophenol is methylated using a methylating agent like methyl iodine to form the methoxy group.[3]
Step 4: Reductive Dehalogenation
-
The intermediate, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is subjected to catalytic reduction.[3]
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this step.[3]
-
Conditions: The reduction is typically carried out under hydrogen pressure (≥ 5 bar) and at an elevated temperature (at least 50°C).[3]
-
This step concertedly reduces the nitro group to an amine and removes the bromine atom, yielding 4-fluoro-3-methoxyaniline.[3]
Experimental Protocol 2: Synthesis via Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene
This is a more direct reduction method.
-
Starting Material: 1-Fluoro-2-methoxy-4-nitrobenzene.
-
Reagents: Palladium on activated carbon (10% Pd/C) and hydrogen gas.[4]
-
Solvent: Methanol.[4]
-
Procedure: The starting material is dissolved in methanol, and the palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation at 20°C until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-fluoro-3-methoxyaniline.[4]
Analytical Characterization
Accurate analytical methods are crucial for confirming the identity and purity of 4-Fluoro-3-methoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for structural confirmation. The spectrum of 4-Fluoro-3-methoxyaniline is available in public databases and should be used as a reference for newly synthesized batches.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of 4-Fluoro-3-methoxyaniline and quantifying any impurities. The following is a general protocol that can be adapted and optimized.[5]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[5]
-
Mobile Phase: A mixture of an aqueous buffer and acetonitrile. For example, a buffer of triethylamine in water with the pH adjusted to 3.0 with orthophosphoric acid, mixed with acetonitrile (e.g., 70:30 v/v).[5]
-
Standard Preparation: A stock solution of a reference standard of 4-Fluoro-3-methoxyaniline is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). Working standards are prepared by serial dilution.[5]
-
Sample Preparation: The synthesized product is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
-
Analysis: The prepared standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. Purity is determined by comparing the peak area of the main component to the total peak area.
Applications in Drug Discovery
Substituted anilines, particularly those containing fluorine, are pivotal building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific examples for 4-Fluoro-3-methoxyaniline are not as prevalent in the literature as for its isomers, its structural motifs suggest a strong potential for use in the synthesis of kinase inhibitors.
Many kinase inhibitors feature an aniline or substituted aniline moiety that forms key hydrogen bonding interactions within the ATP-binding site of the kinase enzyme. The strategic placement of substituents on the aniline ring is crucial for achieving potency and selectivity. Isomers such as 3-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline have been utilized in the synthesis of inhibitors for targets like Src, Abl, and the Epidermal Growth Factor Receptor (EGFR).[6] It is highly probable that 4-Fluoro-3-methoxyaniline can be similarly employed in the development of novel kinase inhibitors for oncology and other therapeutic areas.
4-Fluoro-3-methoxyaniline is a commercially available and synthetically accessible chemical intermediate. Its structural features make it an attractive building block for the synthesis of complex organic molecules, with significant potential in the development of novel therapeutics, particularly kinase inhibitors. The detailed synthetic and analytical protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this compound.
References
- 1. 4-Fluoro-3-methoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluoro-3-methoxyaniline | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
- 4. 4-Fluoro-3-methoxyaniline|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
